molecular formula C23H21N5O4S B12044809 N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide

N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide

Cat. No.: B12044809
M. Wt: 463.5 g/mol
InChI Key: JUURTHRQKLTTIT-UHFFFAOYSA-N
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Description

N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields such as dyeing, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-methoxyaniline. This is achieved by treating 4-methoxyaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

    Sulfonation: The resulting azo compound is then subjected to sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: The azo linkage (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests that it may exhibit antibacterial or antifungal properties. Additionally, the azo linkage can be used to develop photoresponsive materials for controlled drug delivery systems.

Medicine

In medicine, the compound’s structure is of interest for the development of new pharmaceuticals. The sulfonamide group is a common motif in many drugs, and the pyrazole ring is known for its anti-inflammatory and analgesic properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used as a dye intermediate. Its vibrant color and stability make it suitable for use in textile dyeing and printing.

Mechanism of Action

The mechanism of action of N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide is primarily determined by its functional groups. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The azo linkage can undergo photochemical reactions, leading to the release of active species that can interact with biological targets. The pyrazole ring can modulate the activity of various receptors and enzymes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-chlorobenzenesulfonamide: Similar structure but has a chlorine atom instead of a methyl group.

    N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-nitrobenzenesulfonamide: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

The uniqueness of N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide lies in its combination of functional groups. The presence of the methoxy group, azo linkage, pyrazole ring, and sulfonamide group in a single molecule provides a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

(NZ)-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-phenylpyrazolidin-3-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H21N5O4S/c1-16-8-14-20(15-9-16)33(30,31)27-22-21(25-24-17-10-12-19(32-2)13-11-17)23(29)28(26-22)18-6-4-3-5-7-18/h3-15,21H,1-2H3,(H,26,27)

InChI Key

JUURTHRQKLTTIT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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